4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group attached to the benzamide moiety and a pyrazole ring substituted with dimethyl groups.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with the SDH enzyme, which can explain its possible mechanism of action .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a decrease in ATP production. This decrease can have various molecular and cellular effects, depending on the specific cells and tissues affected. In the context of its antifungal activity, it has shown good inhibitory activity against certain fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with dimethyl groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the benzamide moiety: The benzamide moiety is introduced by reacting the substituted pyrazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution reactions: Formation of substituted pyrazole derivatives.
Oxidation reactions: Formation of N-oxides.
Reduction reactions: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like succinate dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
- 4-bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
- 4-methyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Uniqueness
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may also influence its binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAVTGQLWTVFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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